Cas no 2366-01-0 (2-bromo-1,1,1,4,4,4-hexafluorobutane)

2-bromo-1,1,1,4,4,4-hexafluorobutane Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-1,1,1,4,4,4-hexafluorobutane
-
- Inchi: 1S/C4H3BrF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2
- InChI Key: VFDODVLSQUKPSN-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(Br)CC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
2-bromo-1,1,1,4,4,4-hexafluorobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX72236-250mg |
2-Bromo-1,1,1,4,4,4-hexafluorobutane |
2366-01-0 | 250mg |
$288.00 | 2024-04-20 | ||
A2B Chem LLC | AX72236-1g |
2-Bromo-1,1,1,4,4,4-hexafluorobutane |
2366-01-0 | 1g |
$475.00 | 2024-04-20 |
2-bromo-1,1,1,4,4,4-hexafluorobutane Related Literature
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on 2-bromo-1,1,1,4,4,4-hexafluorobutane
Research Brief on 2-Bromo-1,1,1,4,4,4-hexafluorobutane (CAS: 2366-01-0) in Chemical Biology and Pharmaceutical Applications
2-Bromo-1,1,1,4,4,4-hexafluorobutane (CAS: 2366-01-0) is a fluorinated organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hexafluorinated structure and bromine substituent, serves as a versatile intermediate in synthetic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Recent studies have explored its utility in nucleophilic substitution reactions, radical chemistry, and as a building block for more complex fluorinated molecules.
In a 2023 study published in the Journal of Fluorine Chemistry, researchers investigated the reactivity of 2-bromo-1,1,1,4,4,4-hexafluorobutane in palladium-catalyzed cross-coupling reactions. The study demonstrated its efficacy as a substrate for the synthesis of fluorinated aromatic compounds, which are increasingly relevant in drug design due to their enhanced metabolic stability and bioavailability. The compound's bromine atom was shown to facilitate efficient coupling with aryl boronic acids, yielding products with high selectivity and yield under mild conditions.
Another notable application of 2-bromo-1,1,1,4,4,4-hexafluorobutane was highlighted in a 2022 ACS Medicinal Chemistry Letters paper, where it was used as a key intermediate in the synthesis of novel fluorinated kinase inhibitors. The hexafluorobutane moiety was incorporated into the inhibitor scaffold to improve target binding affinity and reduce off-target effects. The study reported a 30% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the importance of fluorination in modern drug discovery.
Beyond pharmaceutical applications, this compound has also been explored in materials science. A 2023 Chemical Communications article detailed its use as a precursor for fluorinated polymers with exceptional thermal stability and chemical resistance. The bromine atom allowed for post-polymerization modifications, enabling the creation of tailored materials for specialized applications such as biomedical devices and coatings.
Despite its promising applications, challenges remain in the large-scale production and handling of 2-bromo-1,1,1,4,4,4-hexafluorobutane. Recent safety studies published in Organic Process Research & Development (2024) have emphasized the need for specialized equipment and protocols due to its potential toxicity and environmental persistence. Researchers are actively developing greener synthetic routes and safer handling procedures to address these concerns.
In conclusion, 2-bromo-1,1,1,4,4,4-hexafluorobutane (CAS: 2366-01-0) represents a valuable tool in chemical biology and pharmaceutical research, with demonstrated applications in drug discovery, materials science, and synthetic methodology. Ongoing research continues to expand its utility while addressing the practical challenges associated with its use. Future directions may include exploration of its biological activity and potential as a fluorinated probe in chemical biology studies.
2366-01-0 (2-bromo-1,1,1,4,4,4-hexafluorobutane) Related Products
- 19225-96-8(2-(1H-Imidazol-2-yl)ethylamine dihydrochloride)
- 1261970-25-5(6-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid)
- 898406-72-9(N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide)
- 1805309-18-5(4-(Difluoromethyl)-3-iodopyridine-2-carboxaldehyde)
- 321579-89-9(N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)
- 79296-92-7(Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride)
- 2281990-13-2(rac-ethyl 2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetate)
- 2138356-38-2(2-(2-methylbutan-2-yl)-1H-indol-5-amine)
- 1803793-50-1(4-Fluoro-5-methoxypyridine-2-sulfonyl chloride)
- 25245-58-3(2-Methyl-1,2,3-propanetriol)




